

Application Notes and Protocols for Anti-DCBLD2/ESDN (FA19-1)

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Compound of Interest

Compound Name: Anti-DCBLD2/ESDN Antibody
(FA19-1)

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These application notes provide detailed protocols for the use of the Anti-DCBLD2/ESDN (FA19-1) antibody in immunohistochemistry (IHC), with a specific focus on antigen retrieval methods. DCBLD2 (Discoidin, CUB and LCCL Domain Containing 2), also known as ESDN (Endothelial and Smooth muscle cell-derived Neuropilin-like protein), is a transmembrane protein implicated in cell adhesion, migration, and angiogenesis.[1] Its expression has been associated with tumorigenesis and patient prognosis in various cancers.[2]

Recommended Antigen Retrieval Method

For optimal staining of DCBLD2/ESDN in formalin-fixed paraffin-embedded (FFPE) tissues using the Anti-DCBLD2/ESDN (FA19-1) antibody, Heat-Induced Epitope Retrieval (HIER) is the recommended method.[3] This technique utilizes heat to reverse the protein cross-links caused by formalin fixation, thereby unmasking the antigenic epitopes and allowing for effective antibody binding.[4][5]

Table 1: Recommended Parameters for Heat-Induced Epitope Retrieval (HIER)

Parameter	Recommended Condition	Notes
Retrieval Solution	10 mM Sodium Citrate Buffer	Prepare fresh.
pH	6.0	Adjust with 1N HCl. [4]
Additive	0.05% Tween 20	Optional, helps to reduce surface tension. [4]
Heating Method	Pressure Cooker, Steamer, or Microwave	Consistency in heating is crucial.
Temperature	95-100°C	Do not allow the tissue sections to boil dry.
Incubation Time	20-40 minutes	Optimization may be required depending on tissue type and fixation.

Detailed Experimental Protocol: Immunohistochemical Staining of FFPE Tissues

This protocol outlines the complete workflow for the immunohistochemical staining of FFPE tissue sections with the Anti-DCBLD2/ESDN (FA19-1) antibody, incorporating the recommended HIER antigen retrieval method.

Materials:

- FFPE tissue sections on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized or distilled water
- 10 mM Sodium Citrate Buffer, pH 6.0
- Wash Buffer (e.g., PBS with 0.05% Tween 20)

- Hydrogen Peroxide (3%) for blocking endogenous peroxidase
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Anti-DCBLD2/ESDN (FA19-1) primary antibody
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
- Hematoxylin counterstain
- Mounting medium

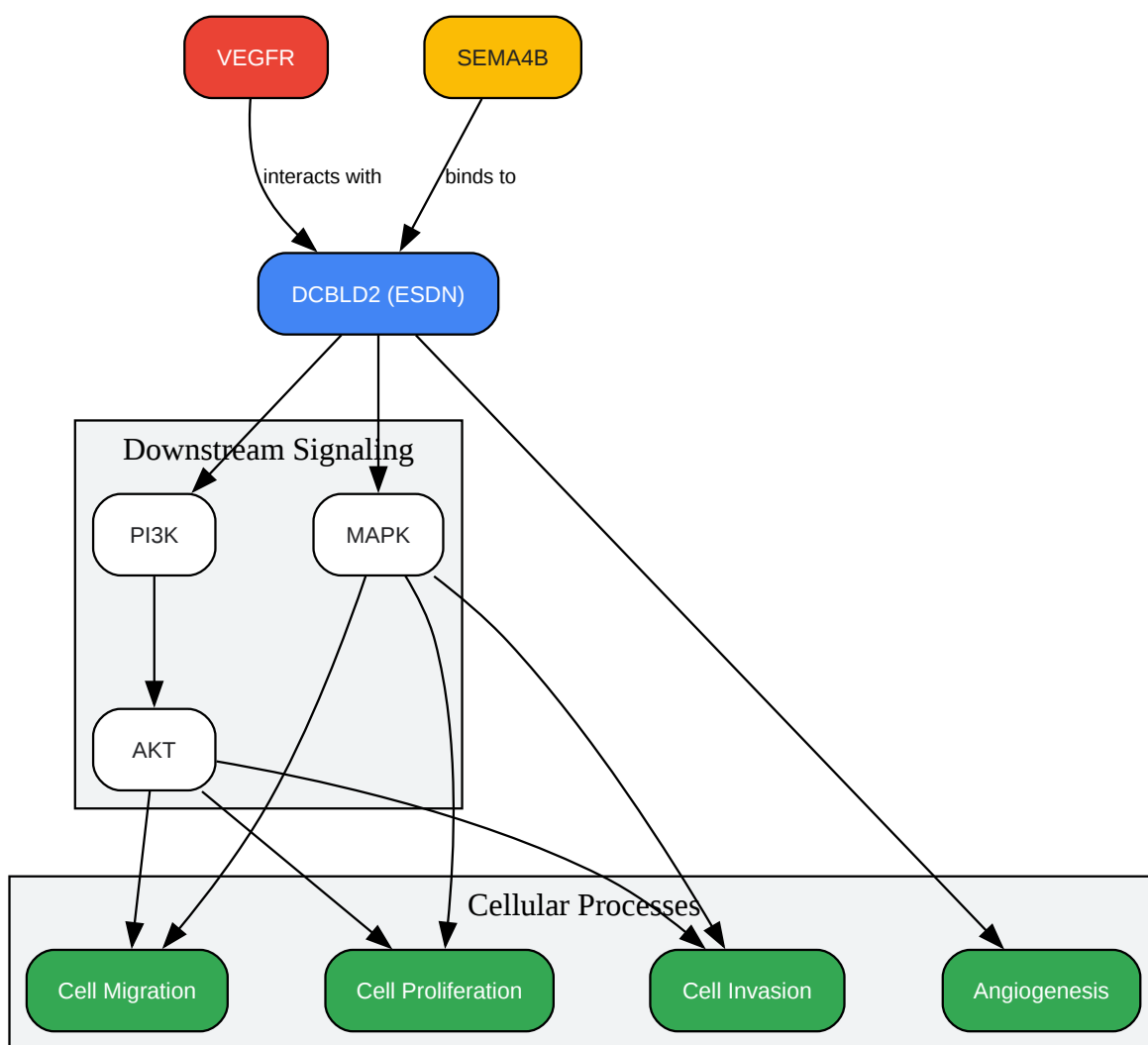
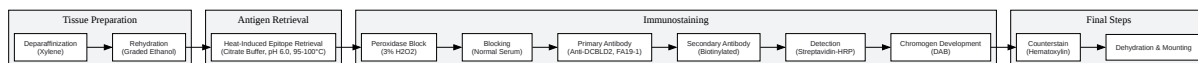
Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or substitute) for 2 x 5 minutes.
 - Immerse in 100% ethanol for 2 x 3 minutes.
 - Immerse in 95% ethanol for 2 minutes.
 - Immerse in 70% ethanol for 2 minutes.
 - Rinse with deionized water for 5 minutes.
- Antigen Retrieval (HIER):
 - Pre-heat the Sodium Citrate Buffer (pH 6.0) in a pressure cooker, steamer, or microwave to 95-100°C.
 - Immerse the slides in the heated buffer, ensuring the tissue sections are fully submerged.
 - Maintain the temperature and incubate for 20-40 minutes.

- Allow the slides to cool in the buffer for 20 minutes at room temperature.
- Rinse the slides with wash buffer.
- Immunohistochemical Staining:
 - Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
 - Blocking: Apply blocking buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
 - Primary Antibody: Dilute the Anti-DCBLD2/ESDN (FA19-1) antibody to its optimal concentration in blocking buffer. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
 - Secondary Antibody: Rinse with wash buffer. Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
 - Signal Amplification: Rinse with wash buffer. Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
 - Chromogen Development: Rinse with wash buffer. Apply the DAB substrate-chromogen solution and incubate until the desired brown staining intensity is observed (typically 1-10 minutes). Monitor under a microscope.
 - Counterstaining: Rinse gently with deionized water. Counterstain with hematoxylin for 30-60 seconds.
 - Dehydration and Mounting: Rinse with water. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear in xylene. Mount with a permanent mounting medium.

Visualizations

Experimental Workflow for Immunohistochemistry



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